Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate
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Overview
Description
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with phenylmagnesium bromide to form 5-phenylthiophene-2-carboxylic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl 5-phenylthiophene-2-carboxylate. The final step involves the reaction of this ester with 2-morpholino-2-oxoethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis and ultrasound irradiation can further optimize the reaction conditions, reducing the reaction time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholino moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of voltage-gated sodium channels or calcium channels, affecting cellular signaling pathways . Additionally, it may interact with GABA transporters, influencing neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-(2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetamido)propanoate: Another thiophene derivative with similar structural features.
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A compound with a thiophene ring and morpholino group, used in anticonvulsant research.
Uniqueness
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 3-[(2-morpholin-4-yl-2-oxoethyl)amino]-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-23-18(22)17-14(11-15(25-17)13-5-3-2-4-6-13)19-12-16(21)20-7-9-24-10-8-20/h2-6,11,19H,7-10,12H2,1H3 |
InChI Key |
OWGGQPYMFOJXIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NCC(=O)N3CCOCC3 |
Origin of Product |
United States |
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